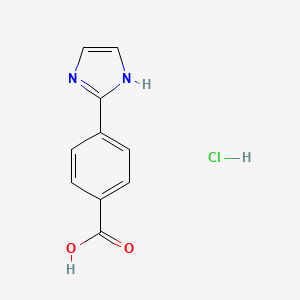

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Descripción general

Descripción

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H9ClN2O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an imidazole ring at the 4-position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzoic acid with imidazole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) and requires heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization from ethanol or other suitable solvents are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the imidazole ring under basic conditions.

Major Products: The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride has been investigated for its potential as:

- Anti-inflammatory Agent : Studies indicate that the compound may modulate biological pathways related to inflammation, suggesting its therapeutic potential in treating inflammatory diseases.

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A recent study demonstrated that derivatives of this compound displayed significant inhibition against Leishmania donovani, with IC50 values indicating potent antiprotozoal activity compared to standard treatments .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as:

- Pre-column Derivatizing Reagent : It is utilized for the determination of aliphatic amines in environmental water samples. This application highlights the compound's utility in environmental monitoring and safety assessments.

Data Table: Analytical Applications

| Application Area | Methodology | Outcome |

|---|---|---|

| Environmental Chemistry | Pre-column derivatization | Effective determination of aliphatic amines |

| Pharmaceutical Analysis | Binding affinity studies | Insights into drug-target interactions |

Organic Synthesis Applications

The compound plays a crucial role in organic synthesis, particularly in the synthesis of:

- Benzimidazole Derivatives : It acts as a precursor for synthesizing various benzimidazole derivatives through reactions with different aldehydes and thioureas. These derivatives have been explored for their biological activities, including elastase inhibition and antioxidant properties .

Case Study: Synthesis of Benzimidazole Derivatives

A study involving the reaction of this compound with thiourea resulted in compounds that exhibited notable free radical scavenging activity and DNA binding capability. The synthesized compounds were characterized using spectroscopic techniques such as FTIR and NMR .

Mecanismo De Acción

The mechanism of action of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme function or the stabilization of metal complexes, which is crucial in its antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

4-(1H-Imidazol-1-yl)benzoic acid hydrochloride: Similar in structure but with the imidazole ring attached at a different position.

4-(1H-Benzimidazol-2-yl)benzoic acid: Contains a benzimidazole ring instead of an imidazole ring.

4-(1H-Imidazol-4-yl)benzoic acid: Another positional isomer with the imidazole ring at the 4-position.

Uniqueness: 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Actividad Biológica

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride is a compound that has garnered attention in the field of pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.

This compound is characterized by its unique structure, which integrates an imidazole ring with a benzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 224.65 g/mol. The compound is typically encountered as a solid and exhibits solubility in various organic solvents, with its hydrochloride form enhancing water solubility, making it suitable for biological studies .

Biological Activities

The compound has been investigated for several biological activities, including:

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, showing promise as an anti-inflammatory agent.

- Antioxidant Activity : The compound has demonstrated significant free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

- Enzyme Inhibition : Research has highlighted its potential as an inhibitor of elastase, a serine protease involved in inflammation and tissue remodeling. Molecular docking studies suggest that the compound binds effectively within the active site of elastase, indicating its potential therapeutic utility .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. Common approaches include:

- Cyclocondensation Reactions : These involve the reaction of substituted aromatic aldehydes with o-phenylenediamine under acidic conditions to yield various benzimidazole derivatives.

- Functional Group Modifications : The introduction of the imidazole moiety can be accomplished through nucleophilic substitution reactions on benzoic acid derivatives .

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of this compound in vitro using human cell lines. The compound was found to significantly reduce the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that it scavenged approximately 80% of DPPH radicals at optimal concentrations, highlighting its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 3: Enzyme Inhibition

Molecular docking studies confirmed that this compound effectively binds to elastase with a low IC50 value compared to standard inhibitors like oleanolic acid. This suggests that it may serve as a potent inhibitor for therapeutic applications targeting elastase-related disorders .

Comparative Analysis

The following table summarizes the biological activities and comparative effectiveness of this compound against similar compounds:

Propiedades

IUPAC Name |

4-(1H-imidazol-2-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEBQUANGLKZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739123 | |

| Record name | 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210962-27-9 | |

| Record name | Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210962-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.